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Compound of Interest

Compound Name:
7-Bromo-2-ethyloxazolo[4,5-

c]pyridine

Cat. No.: B597602 Get Quote

A Guide for Researchers and Drug Development Professionals

Disclaimer: Direct scientific literature on the specific compound 7-Bromo-2-ethyloxazolo[4,5-
c]pyridine is not readily available in public databases. This guide has been constructed based

on data for the closely related analog, 7-Bromo-2-methyloxazolo[4,5-c]pyridine, and synthetic

and biological data from the broader oxazolopyridine class of compounds. All information

regarding potential biological activity and experimental protocols is presented for illustrative

and research guidance purposes.

Introduction to the Oxazolo[4,5-c]pyridine Core
The oxazolo[4,5-c]pyridine scaffold is a fused heterocyclic system that has garnered interest in

medicinal chemistry. As a bioisostere of purines, this scaffold has the potential to interact with a

variety of biological targets. The incorporation of a bromine atom at the 7-position provides a

key handle for further synthetic modification, such as cross-coupling reactions, allowing for the

exploration of structure-activity relationships (SAR). The 2-position alkyl substituent can also be

varied to modulate properties like solubility, metabolic stability, and target engagement.

While the specific history of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine is unrecorded, its

structural analog, 7-Bromo-2-methyloxazolo[4,5-c]pyridine (CAS 116081-17-5), is a known

chemical entity. This whitepaper will focus on this analog as a representative of the 2-alkyl-7-

bromo-oxazolo[4,5-c]pyridine class and explore its synthetic possibilities and potential

applications in drug discovery.
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Physicochemical and Computed Properties
The following data pertains to the analogous compound, 7-Bromo-2-methyloxazolo[4,5-

c]pyridine. These properties are expected to be similar for the ethyl derivative, with minor

variations in molecular weight and LogP.

Property Value Source

CAS Number 116081-17-5 [ChemScene][1]

Molecular Formula C₇H₅BrN₂O [Sigma-Aldrich]

Molecular Weight 213.03 g/mol [ChemScene][1]

Physical Form Solid [Sigma-Aldrich]

Boiling Point (Predicted) 279.5 ± 20.0 °C at 760 mmHg [Sigma-Aldrich]

TPSA (Topological Polar

Surface Area)
38.92 Å² [ChemScene][1]

LogP (Computed) 2.29 [ChemScene][1]

Hydrogen Bond Acceptors 3 [ChemScene][1]

Hydrogen Bond Donors 0 [ChemScene][1]

Rotatable Bonds 0 [ChemScene][1]

Proposed Synthesis and Experimental Workflow
The synthesis of the 7-Bromo-2-alkyloxazolo[4,5-c]pyridine scaffold can be achieved via the

cyclization of an appropriate aminopyridinol precursor. A general and plausible synthetic route

is outlined below.

Synthetic Workflow Diagram
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Step 1: Nitration

Step 2: Hydrolysis

Step 3: Reduction

Step 4: Sandmeyer Reaction

Step 5: Oxazole Ring Formation

3-Amino-4-chloropyridine

3-Amino-4-chloro-5-nitropyridine

HNO₃ / H₂SO₄

3-Amino-5-nitro-4-pyridinol

NaOH (aq) / Heat

3,5-Diamino-4-pyridinol

H₂ / Pd/C

3-Amino-5-bromo-4-pyridinol
(Precursor)

1. NaNO₂ / HBr
2. CuBr

7-Bromo-2-alkyloxazolo[4,5-c]pyridine
(Target Scaffold)

R-C(OEt)₃ / H⁺

(Orthoester)
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Caption: Proposed synthetic workflow for 7-Bromo-2-alkyloxazolo[4,5-c]pyridines.
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General Experimental Protocol: Oxazole Ring Formation
This protocol is adapted from known procedures for synthesizing related oxazolopyridines.

Reagents and Setup: To a round-bottom flask equipped with a reflux condenser, add the

precursor 3-Amino-5-bromo-4-pyridinol (1.0 eq).

Solvent and Catalyst: Add the appropriate trialkyl orthoester (e.g., triethyl orthoacetate for the

2-methyl derivative, or triethyl orthopropionate for the 2-ethyl derivative) to serve as both

reagent and solvent (approx. 10-15 mL per gram of precursor).

Reaction Initiation: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid

monohydrate (0.05 eq).

Reaction Conditions: Heat the reaction mixture to reflux (typically 130-140 °C) and stir for 1-3

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic

solvent like ethyl acetate.

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution

and brine.

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure. The crude product can be purified by crystallization

from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways
While no biological data exists for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine, related fused

pyridine heterocyclic systems have shown promising activity in several therapeutic areas,

particularly oncology. Derivatives of the isomeric oxazolo[4,5-b]pyridine scaffold have been

investigated as inhibitors of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme for

cell division.

Mechanism of Action: Topoisomerase II Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b597602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Topoisomerase IIα resolves topological problems in DNA, such as supercoils and knots, that

arise during replication and transcription. It functions by creating a transient double-strand

break in one DNA duplex, passing another duplex through the break, and then resealing it.

Topo IIα inhibitors, like the well-known drug etoposide, stabilize the "cleavage complex," where

the enzyme is covalently bound to the broken DNA. This stabilization prevents the re-ligation of

the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle

arrest and apoptosis.

Signaling Pathway Diagram
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Caption: Hypothetical mechanism of action via Topoisomerase IIα inhibition.

Key Experimental Protocol: Topoisomerase II
Decatenation Assay
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This protocol is a standard method to screen for Topo IIα inhibitors and is based on the

enzyme's ability to separate interlocked DNA circles (catenanes) found in kinetoplast DNA

(kDNA).[2][3]

Materials
Human Topoisomerase IIα enzyme

kDNA (kinetoplast DNA) substrate (e.g., from Crithidia fasciculata)

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50

mM DTT, 1 mg/mL albumin)

30x ATP solution (30 mM)

Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM

EDTA, 50% glycerol)

Test compound (dissolved in DMSO) and DMSO (vehicle control)

STEB Stop Buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL

Bromophenol Blue)

Chloroform/isoamyl alcohol (24:1)

Agarose, 1x TAE or TBE buffer, Ethidium Bromide or SYBR Safe DNA stain

Procedure
Reaction Mix Preparation: On ice, prepare a master reaction mix for the required number of

assays. For each 30 µL reaction, the mix will contain:

3.0 µL of 10x Assay Buffer

1.0 µL of 30x ATP

2.0 µL of kDNA (e.g., at 100 ng/µL)

20.7 µL of sterile, nuclease-free water
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Aliquot and Compound Addition: Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL

microcentrifuge tubes.

Controls and Test Compound:

No Enzyme Control: Add 0.3 µL of DMSO and 3.0 µL of Dilution Buffer.

Vehicle Control: Add 0.3 µL of DMSO.

Test Compound: Add 0.3 µL of the test compound at various concentrations.

Enzyme Addition: Prepare a fresh dilution of Topo IIα enzyme in Dilution Buffer to a

concentration that gives complete decatenation under control conditions (to be determined

via prior enzyme titration). Add 3.0 µL of the diluted enzyme to all tubes except the "No

Enzyme Control". Mix gently.

Incubation: Incubate all tubes at 37 °C for 30 minutes.

Reaction Termination: Stop the reaction by adding 30 µL of STEB Stop Buffer, followed by 30

µL of chloroform/isoamyl alcohol. Vortex briefly (~5 seconds) and centrifuge at high speed for

2 minutes.

Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous (blue) phase onto a 1%

agarose gel containing a DNA stain.

Run Gel: Perform electrophoresis at ~85V for 1-2 hours or until good separation is achieved.

Visualization: Visualize the DNA bands using a UV transilluminator or gel documentation

system.

Interpretation of Results
No Enzyme Control: A single band of high molecular weight kDNA will be visible in the well.

Vehicle Control: The kDNA will be fully decatenated into released minicircles, which migrate

into the gel as a faster-moving band.
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Active Inhibitor: Inhibition of the enzyme will result in a dose-dependent decrease in the

released minicircle band and a corresponding increase in the catenated kDNA band

remaining in the well. The IC₅₀ can be determined by quantifying band intensity across a

range of inhibitor concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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